An In-Depth Technical Guide to Quinoxalin-6-ylmethanol: Chemical Properties, Structure, and Synthetic Insights
An In-Depth Technical Guide to Quinoxalin-6-ylmethanol: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Derivatives of this versatile nucleus are largely synthetic and exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[4][5][6][7][8][9][10][11][12] This has led to the successful development of several quinoxaline-based therapeutics, such as the hepatitis C drugs Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for a specific derivative, Quinoxalin-6-ylmethanol, to support ongoing research and development efforts in this promising area.
Chemical Structure and Properties
Quinoxalin-6-ylmethanol is a derivative of the parent quinoxaline ring system, featuring a hydroxymethyl group at the 6-position. Its chemical structure and key identifiers are presented below.
Structure:
Table 1: Chemical Identifiers of Quinoxalin-6-ylmethanol
| Identifier | Value |
| IUPAC Name | (Quinoxalin-6-yl)methanol |
| CAS Number | 488834-75-9[13][14][15] |
| Molecular Formula | C₉H₈N₂O[13][14][15] |
| Molecular Weight | 160.17 g/mol [13][14][15] |
| Synonyms | 6-Hydroxymethylquinoxaline, (6-Quinoxalinyl)methanol |
Table 2: Physicochemical Properties of Quinoxalin-6-ylmethanol (Predicted)
| Property | Value | Notes |
| Melting Point | Not available | Data for the parent quinoxaline is 29-30 °C.[1] |
| Boiling Point | Not available | - |
| Solubility | Soluble in water[1] | Expected to be soluble in polar organic solvents like methanol and DMSO. |
Spectroscopic Data (Predicted)
While experimental spectra for Quinoxalin-6-ylmethanol are not available, the expected spectral characteristics can be predicted based on the analysis of the parent quinoxaline and related 6-substituted derivatives.[16][17][18][19]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoxaline ring system. The methylene protons of the hydroxymethyl group would appear as a singlet, and the hydroxyl proton would be a broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbons of the quinoxaline ring and one for the methylene carbon of the hydroxymethyl substituent. The chemical shifts of the aromatic carbons will be influenced by the nitrogen atoms and the substituent.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 160, corresponding to the molecular weight of the compound.
Synthesis of Quinoxalin-6-ylmethanol
A specific, detailed experimental protocol for the synthesis of Quinoxalin-6-ylmethanol is not explicitly detailed in the available literature. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of the quinoxaline core and subsequent functional group transformations. The most common and versatile method for constructing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][4] A potential synthetic pathway to Quinoxalin-6-ylmethanol involves the synthesis of quinoxaline-6-carbaldehyde, followed by its reduction.
Experimental Protocol: A Proposed Synthesis
This protocol is a proposed route and may require optimization.
Step 1: Synthesis of Quinoxaline-6-carbaldehyde
A multi-step synthesis for quinoxaline-6-carbaldehyde has been reported, starting from 4-chloro-2-nitroaniline. The key steps involve the formation of 4-chlorobenzene-1,2-diamine, followed by condensation with glyoxal to yield 6-chloroquinoxaline. Subsequent conversion of the chloro group to a carbaldehyde function would yield the desired intermediate.
Step 2: Reduction of Quinoxaline-6-carbaldehyde to Quinoxalin-6-ylmethanol
-
Materials:
-
Quinoxaline-6-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
-
-
Procedure:
-
Dissolve Quinoxaline-6-carbaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure Quinoxalin-6-ylmethanol.
-
-
Characterization:
-
The structure of the synthesized Quinoxalin-6-ylmethanol should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Activity and Potential Signaling Pathways
While specific biological assays and signaling pathway involvement for Quinoxalin-6-ylmethanol have not been reported, the broader class of quinoxaline derivatives is known to interact with various biological targets, making them attractive for drug development.[1][2][3][4][5][6][7][8][9][10][11][12][20][21][22]
Quinoxaline derivatives have been shown to act as:
-
Kinase Inhibitors: Many quinoxaline-based compounds are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[20]
-
Antimicrobial Agents: The quinoxaline scaffold is present in several antibiotics and has been a template for the development of new antibacterial and antifungal agents.[4][5][7][9][11]
-
Antiviral Agents: Certain quinoxaline derivatives have demonstrated efficacy against a range of viruses.[1][12]
-
Anticancer Agents: Quinoxaline derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][6][20][21][22]
Given the prevalence of kinase inhibition as a mechanism of action for many bioactive quinoxalines, a general representation of a kinase signaling pathway that could be targeted is illustrated below.
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. calpaclab.com [calpaclab.com]
- 15. scbt.com [scbt.com]
- 16. heteroletters.org [heteroletters.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. tsijournals.com [tsijournals.com]
- 19. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. Targeted suppression of oral squamous cell carcinoma by pyrimidine-tethered quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
